

An In-depth Technical Guide to the Potential Industrial Applications of 2-Propylphenol

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Compound of Interest

Compound Name: 2-Propylphenol

Cat. No.: B147445

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Propylphenol**, a versatile aromatic compound with significant potential across various industrial sectors. This document outlines its chemical and physical properties, explores its current and prospective applications, and provides detailed experimental protocols for its synthesis and derivatization.

Core Properties of 2-Propylphenol

2-Propylphenol, also known as o-propylphenol, is a member of the alkylphenol family. Its physical and chemical characteristics make it a valuable intermediate in chemical synthesis. A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O	[1][2]
Molecular Weight	136.19 g/mol	[1][2]
CAS Number	644-35-9	[1][2]
Appearance	Colorless to light yellow or orange liquid	[]
Odor	Phenolic, medicinal, smoky	[]
Boiling Point	224-226 °C	[]
Melting Point	7 °C	[]
Density	0.989 g/mL at 25 °C	[]
Refractive Index	1.527 (at 20 °C)	[]
Water Solubility	1.664 g/L at 25 °C	[]
Flash Point	93 °C (closed cup)	[]
pKa	10.5 at 25 °C	[]

Industrial Synthesis of 2-Propylphenol

The primary industrial route to **2-Propylphenol** is the Friedel-Crafts alkylation of phenol with propene or a propene precursor like 2-propanol. The reaction is typically catalyzed by a Lewis or Brønsted acid. A representative experimental protocol for its synthesis is detailed below.

Experimental Protocol: Catalyst-Free Alkylation in Supercritical Water

This protocol is adapted from the synthesis of the closely related 2-isopropylphenol and offers a greener alternative to traditional Friedel-Crafts alkylation.[3]

Objective: To synthesize **2-Propylphenol** from phenol and 2-propanol using supercritical water as both a solvent and a catalyst.

Materials:

- Phenol (99% purity)
- 2-Propanol (99.5% purity)
- Deionized water
- High-pressure autoclave reactor with a stirrer and temperature control

Procedure:

- A mixture of phenol, 2-propanol, and deionized water is prepared in a molar ratio of 1:2:200.
- The mixture is charged into the high-pressure autoclave reactor.
- The reactor is sealed and purged with nitrogen gas to remove any residual air.
- The reactor is heated to 400 °C and the pressure is increased to 30 MPa to bring the water to a supercritical state.
- The reaction mixture is stirred continuously for a predetermined reaction time (e.g., 2-4 hours).
- After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
- The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield **2-Propylphenol**.

Expected Yield: High ortho-selectivity with yields of alkylated phenols potentially exceeding 80%.^[3]

Safety Precautions: This reaction is performed at high temperature and pressure and should only be conducted in a properly equipped and shielded environment by trained personnel.

Potential Industrial Applications

2-Propylphenol's reactivity and structural features make it a promising candidate for several industrial applications, ranging from polymer science to pharmaceuticals.

Precursor for Phenolic Resins

Alkylphenols are key monomers in the production of phenolic resins, which are widely used as adhesives, coatings, and molding compounds. **2-Propylphenol** can be used to synthesize novolac resins through condensation with formaldehyde.

Objective: To synthesize a novolac-type phenolic resin from **2-Propylphenol** and formaldehyde.^{[4][5]}

Materials:

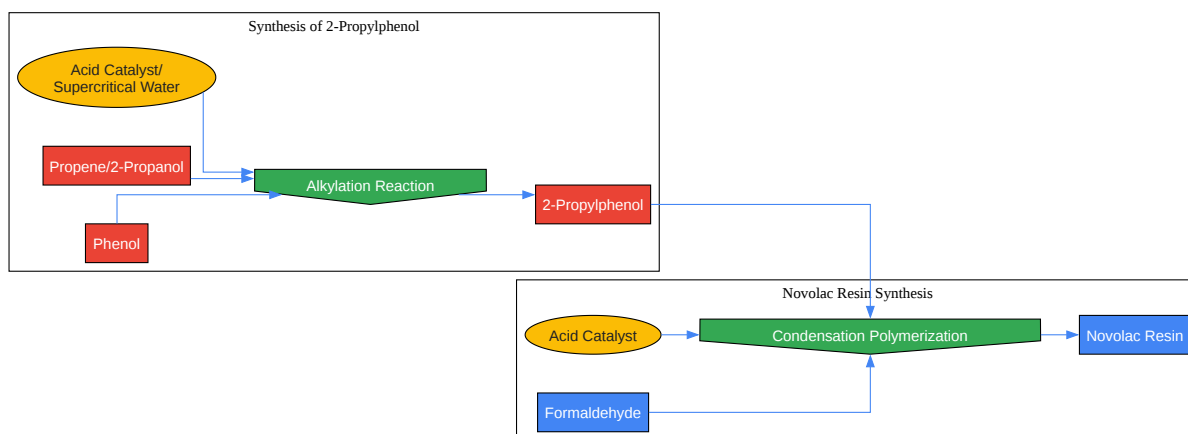
- **2-Propylphenol**
- Formaldehyde (37% aqueous solution)
- Oxalic acid (catalyst)
- Toluene (solvent)
- Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

- **2-Propylphenol** and oxalic acid are charged into the round-bottom flask. The molar ratio of formaldehyde to **2-propylphenol** should be less than 1 (typically 0.8:1).
- The mixture is heated to 95-100 °C with stirring until the **2-Propylphenol** has melted and the oxalic acid has dissolved.

- The formaldehyde solution is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 95-100 °C.
- After the addition is complete, the reaction mixture is refluxed for 4-6 hours.
- Water and unreacted monomers are removed by distillation, first at atmospheric pressure and then under vacuum.
- The molten resin is poured into a suitable container and allowed to cool and solidify.

The workflow for the synthesis of **2-Propylphenol** and its subsequent use in producing a novolac resin is illustrated in the following diagram:



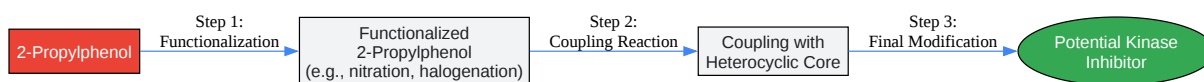
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Workflow for the synthesis of **2-Propylphenol** and its polymerization into a novolac resin.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Substituted phenols are important building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6] While specific large-scale applications of **2-Propylphenol** are not widely documented, its structure suggests its potential as a precursor for various bioactive molecules.

Many kinase inhibitors, used in cancer therapy, feature substituted phenolic moieties.[6][7] The 2-propyl group could offer desirable steric and electronic properties for binding to the active site of a target kinase. A hypothetical synthetic pathway is presented below.



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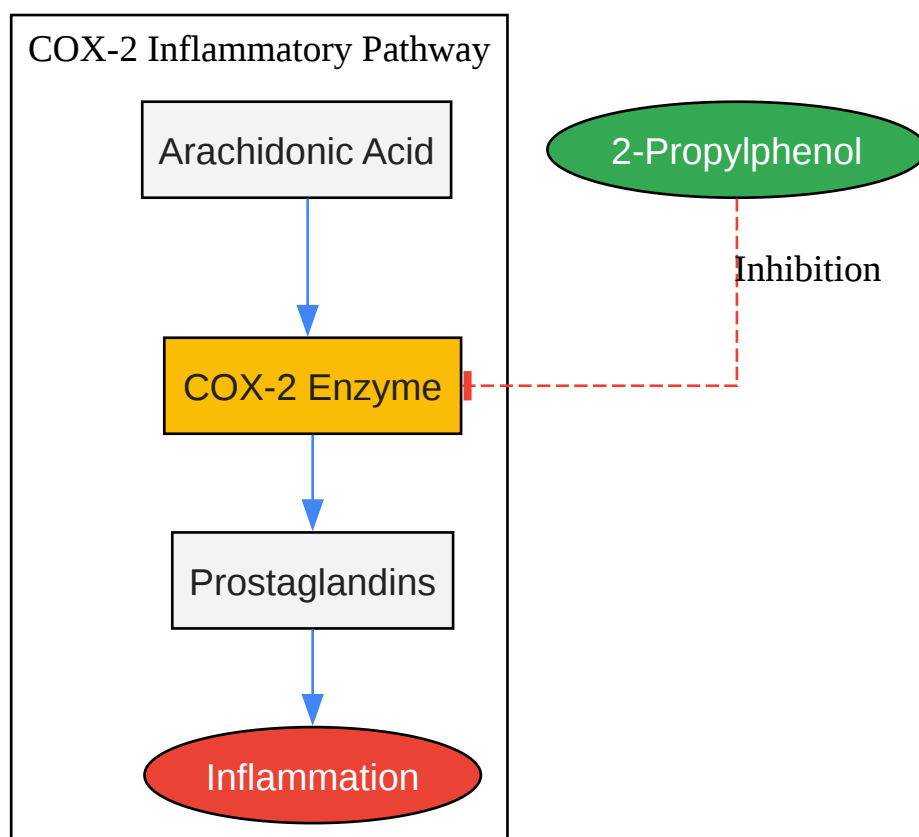
Hypothetical pathway for the synthesis of a kinase inhibitor from **2-Propylphenol**.

Antimicrobial and Anti-inflammatory Agent

Phenolic compounds are known for their antimicrobial and anti-inflammatory properties. **2-Propylphenol** has been shown to exhibit antimicrobial activity against various bacteria.[3] The proposed mechanisms of action for phenolic compounds often involve disruption of the bacterial cell membrane and inhibition of key enzymes.[8]

In terms of anti-inflammatory effects, phenolic compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[9][10]

The following diagram illustrates the potential mechanism by which **2-Propylphenol** could exert its anti-inflammatory effects through the inhibition of the COX-2 pathway.



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*Potential anti-inflammatory mechanism of **2-Propylphenol** via COX-2 inhibition.*

Future Outlook

2-Propylphenol is a promising chemical intermediate with a range of potential industrial applications. Its utility as a monomer for specialty phenolic resins warrants further investigation. In the pharmaceutical and agrochemical sectors, it represents a versatile building block for the synthesis of novel bioactive compounds. Furthermore, its inherent antimicrobial and anti-inflammatory properties suggest potential for direct use in certain formulations. As research continues to uncover the full potential of this compound, its industrial significance is expected to grow.

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